molecular formula C10H20N2O2 B1207066 Spermine dialdehyde CAS No. 2578-88-3

Spermine dialdehyde

Cat. No. B1207066
CAS RN: 2578-88-3
M. Wt: 200.28 g/mol
InChI Key: WPBJCXUUUSDQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spermine dialdehyde, also known as bpadb or alsa, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Spermine dialdehyde is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Graft Treatment and Bone Marrow Transplantation

Spermine dialdehyde (SDA) is used in tissue grafts and organ transplantation, notably in bone marrow transplants. It's been found effective in treating grafts for both allogeneic and autograft transplants (Lau, 1995). Additionally, ex vivo treatment with SDA has shown to prevent lethal graft-versus-host disease (GVHD) in murine models of bone marrow transplantation (Wang et al., 1990).

Immunomodulatory Effects

Research has shown that SDA, as an oxidized form of spermine, exhibits immunosuppressive activities. It acts as a high-affinity substrate for aldehyde dehydrogenase (ADH) and shows selective inhibition on specific cell types, indicating potential therapeutic applications in immunosuppression (Kazmi et al., 1992).

Antiviral Properties

SDA demonstrates notable antiviral activity. Studies have shown that oxidized polyamines like SDA can inactivate various animal viruses, suggesting a potential role in developing antiviral treatments (Kremzner & Harter, 1970).

Role in Cellular Processes

SDA influences various cellular processes, including DNA synthesis and membrane fusion. It has been shown to inhibit lymphocyte DNA-synthetic responses, indicating its role in modulating cellular activities and immune responses (Patt et al., 1982).

Gene Delivery Applications

SDA is also explored in the context of gene delivery. Cationic polysaccharides based on spermine-dextran conjugates, which involve SDA, have been tested as vectors for gene transfection, indicating its utility in genetic engineering and therapy (Azzam et al., 2002).

Inhibition of Nitric Oxide Synthase

SDA has a role in modulating the induction of nitric oxide synthase (NOS), impacting the production of nitric oxide in macrophages, thus affecting immune and inflammatory responses (Szabó et al., 1994).

Interaction with Acidic Phospholipids

SDA, as a derivative of spermine, is involved in interactions with acidic phospholipids, which are relevant to membrane fusion processes. This interaction highlights its potential in studying membrane dynamics and related biological processes (Meers et al., 1986).

properties

CAS RN

2578-88-3

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

3-[4-(3-oxopropylamino)butylamino]propanal

InChI

InChI=1S/C10H20N2O2/c13-9-3-7-11-5-1-2-6-12-8-4-10-14/h9-12H,1-8H2

InChI Key

WPBJCXUUUSDQJO-UHFFFAOYSA-N

SMILES

C(CCNCCC=O)CNCCC=O

Canonical SMILES

C(CCNCCC=O)CNCCC=O

Other CAS RN

2578-88-3

physical_description

Solid

synonyms

BPADB
N,N'-bis(3-propionaldehyde)-1,4-diaminobutane
spermine dialdehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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